Phenol, 4,4'-sulfonylbis[2,6-dimethyl-

説明

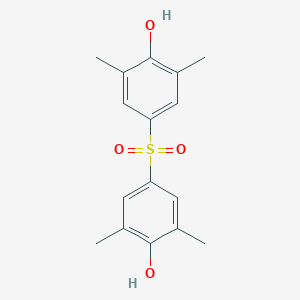

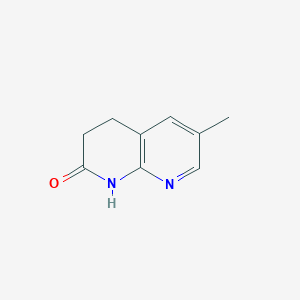

Phenol, 4,4’-sulfonylbis[2,6-dimethyl-] is a chemical compound with the molecular formula C16H18O4S . It is a type of phenol, which are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring .

Molecular Structure Analysis

The molecular structure of Phenol, 4,4’-sulfonylbis[2,6-dimethyl-] consists of two phenol groups connected by a sulfonyl group . The exact mass of the molecule is 330.092590 Da .Physical and Chemical Properties Analysis

Phenol, 4,4’-sulfonylbis[2,6-dimethyl-] has a molecular weight of 306.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 83 Ų .科学的研究の応用

Natural Sources and Bioactivities

Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, have been identified in a wide range of organisms, showcasing potent bioactivities against various testing organisms. These compounds often serve as major components of volatile or essential oils, exhibiting significant toxicity, which suggests their potential as bioactive substances in medical and environmental applications. The endocidal regulation appears to be a primary function in the producing organisms, indicating their natural role in ecological systems (Zhao et al., 2020).

Chemical and Medicinal Aspects of Sulfonamides

Sulfonamides, encompassing a variety of structural analogs to "Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]", have demonstrated a wide array of biological properties including antibacterial, antifungal, antioxidant, and antitumor properties. The medicinal chemistry of sulfonamides explores their discovery, structure-activity relationships, and their significant role in the development of bioactive substances. This highlights the importance of sulfonamide subunits in planning and synthesis for future therapeutic applications (Azevedo-Barbosa et al., 2020).

Polyphenols and Health Benefits

Polyphenols, including derivatives of phenolic compounds, have been extensively studied for their health benefits. These compounds, found in fruits and vegetables, exhibit a wide range of activities against chronic diseases like obesity, diabetes, and cancer. The review of literature underscores the molecular modes of action of polyphenols against human diseases, emphasizing their significance in dietary choices for promoting health and wellness (Rasouli et al., 2017).

Environmental and Polymer Applications

Natural antioxidants, including phenolic compounds, have been explored as stabilizers for polymers. The application of these natural substances is seen as an emerging field with the potential to replace conventional synthetic antioxidants due to their environmental and health advantages. Although challenges such as discoloration and solubility exist, natural phenols and their derivatives, such as flavonoids and lignin, show promise in enhancing the stability of polymers while mitigating environmental impact (Kirschweng et al., 2017).

作用機序

Target of Action

The primary targets of Bis(4-hydroxy-3,5-dimethylphenyl) Sulfone are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis(4-hydroxy-3,5-dimethylphenyl) Sulfone . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets.

特性

IUPAC Name |

4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-9-5-13(6-10(2)15(9)17)21(19,20)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCTVKDVODFXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065399 | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-70-5 | |

| Record name | 4,4′-Sulfonylbis[2,6-dimethylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13288-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-sulfonylbis(2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013288705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Phenol, 4,4'-sulfonylbis[2,6-dimethyl- in polymer chemistry?

A1: Phenol, 4,4'-sulfonylbis[2,6-dimethyl- serves as a crucial building block for synthesizing aromatic polyamides and polyimides [, ]. These polymers are known for their exceptional thermal stability, good mechanical strength, and solubility in organic solvents, making them suitable for various high-performance applications.

Q2: How does the presence of methyl groups in Phenol, 4,4'-sulfonylbis[2,6-dimethyl- affect the properties of the resulting polymers?

A2: Research indicates that incorporating methyl groups into the polymer backbone, derived from Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, influences the final polymer properties [, ]. Specifically, the methyl-substituted polymers tend to exhibit higher glass transition temperatures (Tg) compared to their unsubstituted counterparts. This difference arises from the steric hindrance caused by the methyl groups, restricting the polymer chains' mobility and requiring higher temperatures for transitions to occur.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)

![2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol](/img/structure/B88216.png)